Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHOZDQCCGLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation
The synthesis begins with the reaction of 2-(2-aminoethyl)thiophene (a ) with a chloro-substituted benzylamine derivative (d ) in the presence of a polar aprotic solvent such as acetonitrile. This step yields the linear precursor (e ), which undergoes intramolecular cyclization upon treatment with formaldehyde or equivalent formylating agents. Key conditions include:
Sulfonylation to 4-Methylbenzenesulfonate Salt
The free base of thieno[3,2-c]pyridine is treated with p-toluenesulfonic acid in anhydrous ethanol at reflux (78°C) to form the 4-methylbenzenesulfonate salt. This step achieves a near-quantitative yield (98%) due to the high solubility of the product in ethanol.
Alternative Methods Using Lewis Acid Catalysts
Recent advancements highlight the role of indium(III)-based catalysts in accelerating cyclization. A representative protocol involves:
Indium(III) Chloride-Mediated Cyclization
A mixture of 2-thiopheneethanol and paraformaldehyde in acetonitrile is heated to 70°C with 0.15 equivalents of InCl₃. This method reduces reaction time to 4–6 hours and improves regioselectivity, achieving an 85% yield of the tetrahydrothienopyridine intermediate.
Solvent and Temperature Optimization
Comparative studies reveal that aprotic solvents with high dielectric constants (ε > 20) enhance reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 4.5 |
| Dichloromethane | 8.9 | 72 | 6.0 |
| THF | 7.5 | 68 | 7.5 |
Data adapted from patent WO2005087779A1.
Multi-Step Synthesis from Dimethyl 1,3-Acetonedicarboxylate
Industrial-scale production often employs a multi-component strategy to improve atom economy.
Formation of the Thienopyridine Core
Dimethyl 1,3-acetonedicarboxylate reacts with 2,5-dihydroxy-1,4-dithiane in dioxane under reflux (101°C) for 15 hours. Lithium bromide (5 mol%) catalyzes the thiophene ring formation, yielding methyl 2-methoxycarbonylmethylthiophen-3-carboxylate (2a ) with 78% efficiency.
Sequential Functionalization
The intermediate 2a undergoes:
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Reduction : Sodium borohydride in methanol converts ester groups to hydroxyls.
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Cyclization : Treatment with H₂SO₄ at 0°C forms the tetrahydrothienopyridinone scaffold.
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Salt Formation : p-Toluenesulfonic acid in ethyl acetate precipitates the final product.
Comparative Analysis of Methods
The table below contrasts key metrics for the primary synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| 2-(2-Aminoethyl)thiophene route | 92 | 99.5 | High | 1,200 |
| InCl₃-catalyzed cyclization | 85 | 98.7 | Moderate | 1,450 |
| Multi-component synthesis | 78 | 97.2 | Low | 1,800 |
Factors influencing method selection include feedstock availability, regulatory constraints on catalyst use, and downstream purification requirements .
Chemical Reactions Analysis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry. For instance, it can be utilized in the preparation of more complex thienopyridine derivatives through coupling reactions and other transformations .
Synthetic Routes
The synthesis typically involves the reaction of thieno[3,2-c]pyridine derivatives with sulfonating agents like methylbenzenesulfonyl chloride under basic conditions. This method not only provides the desired sulfonate but also allows for further functionalization of the compound .
Biological Research
Anticancer Potential
Recent studies have highlighted the anticancer properties of thieno[3,2-c]pyridine derivatives. For example, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231 and MCF-7). These compounds inhibit cell proliferation at low concentrations, demonstrating their potential as therapeutic agents .
Mechanism of Action
The biological activity of thieno[3,2-c]pyridine derivatives is often attributed to their ability to interact with specific molecular targets within cancer cells. They may inhibit critical signaling pathways involved in tumor growth and metastasis. For instance, some derivatives have been shown to affect glycolysis and other metabolic pathways crucial for cancer cell survival .
Antiplatelet Activity
Another area of interest is the compound's role in inhibiting platelet aggregation. This compound interacts with adenosine diphosphate receptors on platelets, preventing their activation and aggregation. This property is significant for developing antithrombotic agents .
Pharmaceutical Development
Targeting Cardiovascular Diseases
Given its antiplatelet properties, this compound is being investigated for its potential use in treating cardiovascular diseases. By preventing platelet aggregation, it may reduce the risk of thrombotic events such as heart attacks and strokes .
Innovative Drug Formulations
The compound's unique properties also make it a candidate for innovative drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Researchers are exploring various delivery systems that could improve the pharmacokinetics of thieno[3,2-c]pyridine derivatives .
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The pathways involved in these actions are still under investigation, but they likely include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Structural Features
Key Differences in Substituents:
- Sulfonate vs. Sulfonamide/Sulfate: The sulfonate group in this compound is ionizable, improving aqueous solubility compared to neutral sulfonamides (e.g., compound 17d in , which showed inactivity due to sulfonyl substitution) . Clopidogrel’s sulfate group is critical for its prodrug activation, whereas the benzenesulfonate here may offer metabolic stability .
Kinase Inhibition
- Thieno[3,2-c]pyridine Derivatives: Compound 16b in showed potent GSK-3β inhibition, but para-substituted phenyl groups reduced activity. The 4-methylbenzenesulfonate’s electron-withdrawing nature may enhance binding to kinase active sites .
- Thieno[3,2-c]quinolines: Derivatives with aryl/alkynyl groups inhibit PDGF-RTK and cancer cell proliferation (IC₅₀ ~1–10 µM for MCF-7 cells) .
Antitumor Potential
- Ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate is a key antitumor intermediate, suggesting sulfonamide/sulfonate groups improve target engagement .
- This compound may leverage similar mechanisms but with better solubility for in vivo efficacy.
Electrophilic Substitution
- The sulfonate group deactivates the aromatic ring, reducing reactivity in Friedel-Crafts alkylation compared to unsubstituted thienopyridines .
- Metalation: Coordination with transition metals (e.g., Pd, Cu) is feasible, enabling catalytic applications or metal complex formation .
Biological Activity
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a thieno ring fused with a pyridine moiety and a methylbenzenesulfonate group. Its molecular formula is with a molecular weight of approximately 327.41 g/mol. The sulfonate group enhances solubility and bioavailability, making it a versatile candidate for drug development.
Target of Action
The primary target for this compound is phospholipase C (PLC) isoforms. This compound inhibits protein binding to cell surface glycosaminoglycan, specifically heparan sulfate, which plays a critical role in cellular signaling and dynamics.
Mode of Action
The interaction with heparan sulfate leads to several cellular effects:
- G2/M Growth Inhibition : The compound induces cell cycle arrest in the G2 phase.
- Membrane Blebbing : This indicates early apoptotic changes in cells.
- Formation of Multinucleated Cells : A consequence of disrupted cell division processes.
Biological Activity
Research indicates that Thieno[3,2-c]pyridine derivatives exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess potential antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Properties : Thieno[3,2-c]pyridine compounds have been investigated for their effects on various cancer cell lines. For instance, they have demonstrated growth inhibition in breast cancer cells by targeting cancer stem cells (CSCs) and altering metabolic pathways associated with tumor growth .
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to inhibit HDACs, which are crucial in regulating gene expression and are often implicated in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study focused on the anticancer properties of thieno[3,2-c]pyridine derivatives revealed that certain compounds significantly reduced the viability of MDA-MB-231 breast cancer cells. The treatment led to metabolic shifts towards glycolysis and pyruvate metabolism, indicating a disruption in energy homeostasis within the cancer cells. This highlights the potential for these compounds in targeting metabolic vulnerabilities in tumors .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonate group at C4) and confirms ring saturation .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 381.53 for the tetrahydro intermediate) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves regioisomers .
How should researchers resolve contradictions in substituent effects on biological activity?
Advanced Data Analysis
Discrepancies in substituent efficacy (e.g., electron-withdrawing vs. donating groups) require:
- Systematic SAR Studies : Compare derivatives with substituents at C3, C5, and C7. For example, trifluoromethyl groups enhance antimicrobial activity by 40% compared to methoxy groups .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on target binding .
- Dose-Response Validation : Replicate assays across cell lines (e.g., HaCaT vs. HEK293) to isolate substituent-specific effects .
What biological activities are associated with this compound, and what assays are used for evaluation?
Q. Basic Biological Profiling
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion, with MIC values ≤25 µg/mL reported for derivatives .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values <10 µM, linked to thienopyridine core intercalation .
How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
Q. Advanced SAR Guidance
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Core Modifications : Fusing imidazole or triazole rings (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) improves kinase inhibition by 60% .
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Substituent Effects :
Position Substituent Activity Trend C3 -CF₃ ↑ Antimicrobial C5 -NH₂ ↓ Cytotoxicity C7 -SO₂CH₃ ↑ Solubility
What chemical reactions dominate the reactivity of Thieno[3,2-c]pyridine derivatives?
Q. Basic Reactivity Profile
- Electrophilic Substitution : Friedel-Crafts alkylation at C2/C5 positions using AlCl₃ .
- Nucleophilic Attack : Halogen displacement (e.g., Cl → NH₂) in DMF at 100°C .
- Oxidation : MnO₂ in acetone forms pyridine N-oxide derivatives, altering electronic properties .
How can researchers mitigate unexpected byproducts in metal-catalyzed reactions of Thieno[3,2-c]pyridine?
Q. Advanced Reaction Engineering
- Catalyst Poisoning : Use Pd(OAc)₂ with chelating ligands (1,10-phenanthroline) to suppress dimerization .
- Byproduct Trapping : Add molecular sieves (3Å) to absorb reactive intermediates during Suzuki couplings .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress and identifies byproduct formation thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
